molecular formula C14H10ClN5O4 B2628778 N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide CAS No. 375837-77-7

N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide

Cat. No. B2628778
M. Wt: 347.72
InChI Key: GYZSEDZGVKTOGS-UHFFFAOYSA-N
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Description

“N-{4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide” is a compound with the molecular formula C14H10ClN5O4 . It has an average mass of 347.713 Da and a monoisotopic mass of 347.042145 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1, whereas the corresponding bands in the spectra of aromatic nitro compounds occur at slightly lower frequencies .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Scientific Research Applications

Antimalarial Activity

Compounds structurally related to N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide, such as those derived from substituted 1-phenyl-2-propanones, have been synthesized and shown to exhibit significant antimalarial potency against Plasmodium berghei in mice. These compounds demonstrate promising pharmacokinetic properties and activity against resistant strains of parasites, suggesting potential clinical applications (Werbel et al., 1986).

Polybenzimidazoles Synthesis

Research has also explored the synthesis of new AB-type monomers for polybenzimidazoles using derivatives similar to N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide. These developments highlight the compound's relevance in creating high-performance polymers with potential applications in advanced materials engineering (Begunov & Valyaeva, 2015).

Antibacterial Activity

Compounds incorporating the 2,1,3-benzoxadiazole moiety have been synthesized for evaluating anti-Salmonella typhi activity. These findings underline the structural moiety's potential in developing new antibacterial agents (Salama, 2020).

Antitumor Activity

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, based on structures similar to N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide, has shown considerable antitumor activity against various human tumor cell lines. This suggests potential for cancer therapy research (Yurttaş et al., 2015).

Analytical Chemistry Applications

Derivatives of 7-Chloro-4-nitro-2,1,3-benzoxadiazole have been utilized as derivatization agents in high-performance liquid chromatography (HPLC) for the analysis of amines and amino acids, demonstrating the compound's utility in analytical chemistry (Aboul-Enein et al., 2011).

properties

IUPAC Name

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O4/c1-7(21)16-8-2-4-9(5-3-8)17-11-6-10(15)12-13(19-24-18-12)14(11)20(22)23/h2-6,17H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZSEDZGVKTOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide

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